N-methyl-(isoquinolin-4-ylmethyl)amine
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Overview
Description
N-methyl-(isoquinolin-4-ylmethyl)amine: is an organic compound with the molecular formula C11H12N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-(isoquinolin-4-ylmethyl)amine typically involves the reaction of isoquinoline with formaldehyde and methylamine. The process can be summarized as follows:
- The intermediate is then treated with methylamine to yield this compound.
Isoquinoline: is reacted with in the presence of an acid catalyst to form an intermediate compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-(isoquinolin-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Different amine derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: N-methyl-(isoquinolin-4-ylmethyl)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of bioactive molecules and probes for studying biological processes.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and as a scaffold for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-(isoquinolin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoquinoline: The parent compound of N-methyl-(isoquinolin-4-ylmethyl)amine.
N-methylisoquinoline: A similar compound with a methyl group attached to the nitrogen atom of isoquinoline.
N-methyl-(quinolin-4-ylmethyl)amine: A compound with a similar structure but with a quinoline ring instead of an isoquinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-isoquinolin-4-yl-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISGLKXJHQKIFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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